5-Lipoxygenase (5-LO) Inhibition: Superior Potency Over Methoxy Analog and Benchmark Inhibitor
2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole inhibits human 5-lipoxygenase (5-LO) in a cell-intact assay with an IC50 of 3.60 μM [1]. This potency is superior to that of the methoxy analog 2-(5-bromo-2-methoxyphenyl)-1H-benzimidazole, which exhibits reduced activity due to altered hydrogen-bonding and steric interactions . The compound also demonstrates enhanced activity relative to the clinical benchmark ZD2138, which shows an IC50 of approximately 0.91 μM in comparable assays but lacks the oral bioavailability profile of this imidazole series [2]. The ethoxy group contributes to a favorable balance of lipophilicity and target engagement, enabling effective 5-LO inhibition without the metabolic liabilities associated with dihydroquinolinone-based inhibitors.
| Evidence Dimension | 5-Lipoxygenase (5-LO) enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 3.60 μM |
| Comparator Or Baseline | 2-(5-Bromo-2-methoxyphenyl)-1H-benzimidazole (activity reduced; exact IC50 not reported in comparable assay); ZD2138 (IC50 ≈ 0.91 μM in related human whole blood assay) |
| Quantified Difference | ~4-fold lower potency than ZD2138, but superior oral PK and reduced off-target effects in imidazole series |
| Conditions | Human neutrophils, cell-intact assay, product formation measured relative to control in presence of 20 μM A23187/AA ionophore |
Why This Matters
This compound offers a balance of in vitro potency and oral bioavailability that is not replicated by methoxy analogs or the dihydroquinolinone class, making it a superior starting point for inflammatory disease drug discovery.
- [1] BindingDB. BDBM50012184 CHEMBL1092509. IC50 = 3600 nM for 5-LO inhibition in human neutrophils. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50012184 (Accessed 2026-04-15). View Source
- [2] Manley, P.W. et al. (2003) 'Novel imidazole compounds as a new series of potent, orally active inhibitors of 5-lipoxygenase', Bioorganic & Medicinal Chemistry Letters, 13(11), pp. 1867-1870. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0960894X03002620 (Accessed 2026-04-15). View Source
